molecular formula C16H11N3O4 B14879582 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B14879582
M. Wt: 309.28 g/mol
InChI Key: UEOKKNWUTCMBLK-UHFFFAOYSA-N
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Description

2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the solvent-free Knoevenagel condensation followed by a Michael addition cascade. This reaction involves aromatic aldehydes, malononitrile, and dimedone or 1,3-cyclohexanedione . The reaction proceeds efficiently at room temperature using ball milling, which is an environmentally friendly and cost-effective method .

Industrial Production Methods: Industrial production of this compound can be scaled up using the same ball milling method due to its simplicity and high yield. The process involves mixing stoichiometric amounts of the reagents in the presence of a catalyst such as sodium carbonate (Na2CO3) and milling them at room temperature . This method is advantageous as it eliminates the need for organic solvents and reduces waste production.

Chemical Reactions Analysis

Types of Reactions: 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of chromone derivatives.

    Reduction: Formation of 2-amino-7-hydroxy-4-(3-aminophenyl)-4H-chromene-3-carbonitrile.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its antitumor activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and nitro groups, which impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H11N3O4/c17-8-13-15(9-2-1-3-10(6-9)19(21)22)12-5-4-11(20)7-14(12)23-16(13)18/h1-7,15,20H,18H2

InChI Key

UEOKKNWUTCMBLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

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